molecular formula C17H20ClN5O B2744467 N-(3-chloro-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide CAS No. 1171975-89-5

N-(3-chloro-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2744467
CAS No.: 1171975-89-5
M. Wt: 345.83
InChI Key: WOFZRMPTLVKRRL-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H20ClN5O and its molecular weight is 345.83. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Carboxamides as Antipsychotic Agents

Research has explored the synthesis and evaluation of heterocyclic carboxamides, including N-(3-chloro-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide, for their potential as antipsychotic agents. These compounds were assessed for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with in vivo activities predicting antipsychotic activity without significant extrapyramidal side effects, suggesting their utility in psychiatric treatment modalities (Norman et al., 1996).

Inhibitors of Soluble Epoxide Hydrolase

Further research identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, showcasing the significance of the triazine heterocycle for potency and selectivity. This work underscores the role of such compounds in addressing conditions related to the enzymatic breakdown of epoxides, potentially offering therapeutic benefits in diseases where epoxide levels are critical (Thalji et al., 2013).

CGRP Receptor Inhibitor Development

The development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist involved the synthesis of related carboxamide compounds. This research highlights the application of such chemical structures in creating new treatments for conditions mediated by CGRP, including migraine and possibly other vasodilatory disorders (Cann et al., 2012).

PET Tracers for Serotonin Receptors

N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides were synthesized as analogs of WAY100635 for their application as PET tracers of serotonin 5-HT(1A) receptors. These compounds provide insights into the quantification of 5-HT1A receptors in neuropsychiatric disorders, offering a window into the brain's serotonergic system in vivo (García et al., 2014).

Modulation of Cannabinoid Receptors

The molecular interaction of antagonist carboxamides with the CB1 cannabinoid receptor has been studied to understand their potential in modulating cannabinoid receptor activity. Such research informs the development of new therapeutic agents targeting the endocannabinoid system for various medical conditions (Shim et al., 2002).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-12-6-7-16(21-20-12)22-8-10-23(11-9-22)17(24)19-15-5-3-4-14(18)13(15)2/h3-7H,8-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFZRMPTLVKRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.